Product packaging for 4-Amino-6-bromo-1,3-benzenedisulfonamide(Cat. No.:CAS No. 1020-32-2)

4-Amino-6-bromo-1,3-benzenedisulfonamide

Cat. No.: B8536449
CAS No.: 1020-32-2
M. Wt: 330.2 g/mol
InChI Key: YRXAPDMJILMLSU-UHFFFAOYSA-N
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Description

Historical Trajectory and Academic Context of Substituted Benzenedisulfonamides

The academic and industrial interest in sulfonamide-based compounds can be traced back to the early 20th century. The journey began with the discovery of the antibacterial properties of Prontosil in 1932, which was later found to be a prodrug that metabolized into sulfanilamide (B372717), the active antibacterial agent. mdpi.com This breakthrough ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents, and sparked extensive research into the synthesis and activity of a vast array of sulfonamide derivatives. openaccesspub.orgyoutube.com

Initially, research focused on modifying the sulfanilamide structure to improve efficacy and reduce toxicity. This led to the development of numerous antibacterial drugs that were crucial in medicine before the widespread availability of penicillin. researchgate.net In the decades that followed, researchers exploring the pharmacological properties of these compounds discovered that certain sulfonamide derivatives exhibited unexpected physiological effects. A key observation in the late 1940s and 1950s was that some sulfonamides caused acidosis and increased the excretion of sodium, potassium, and water. researchgate.net This diuretic effect, a side effect of certain antibacterial sulfonamides, was systematically investigated, leading to the development of a new class of drugs. tandfonline.com

This shift in research focus led to the synthesis and study of benzenedisulfonamide structures. Scientists found that incorporating a second sulfonamide group on the benzene (B151609) ring could enhance diuretic properties. This exploration culminated in the discovery of chlorothiazide (B1668834) in 1957, a potent diuretic derived from a chloro-substituted aminobenzenedisulfonamide. The success of chlorothiazide and its derivatives solidified the importance of the substituted benzenedisulfonamide scaffold in medicinal chemistry and established it as a critical pharmacophore for diuretic agents. researchgate.net

Rationale for Research Focus on Halogenated Aminobenzenedisulfonamide Scaffolds

The deliberate incorporation of halogen atoms, such as bromine and chlorine, into molecular scaffolds is a well-established and powerful strategy in modern medicinal chemistry and drug design. ump.edu.pl The rationale for focusing on halogenated aminobenzenedisulfonamide scaffolds is multifaceted, stemming from the predictable and often beneficial ways halogens can modify a molecule's physicochemical and pharmacological properties. tethyschemical.com

One of the primary advantages of "halogenation" is the enhancement of therapeutic activity. ump.edu.pl The introduction of a halogen can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross biological membranes and reach its target site within the body. Furthermore, the size and electronegativity of the halogen atom can influence how a molecule binds to its biological target, such as a protein or enzyme. In some cases, the halogen can form a "halogen bond," a specific and favorable non-covalent interaction with a target protein, which can increase the binding affinity and selectivity of the drug. ump.edu.pl

From a metabolic standpoint, the presence of a halogen can be advantageous. The carbon-halogen bond is generally strong and can block positions on the molecule that are susceptible to metabolic breakdown by enzymes in the body. This can increase the metabolic stability of the compound, prolonging its duration of action. ump.edu.pl

Specifically for the aminobenzenedisulfonamide scaffold, halogenation has been a key element in developing effective diuretics. The halogen atom on the benzene ring is a critical feature of many thiazide and thiazide-like diuretics, contributing to their mechanism of action which involves inhibiting ion transport in the kidneys.

Positioning of 4-Amino-6-bromo-1,3-benzenedisulfonamide within Advanced Synthetic Chemistry

Within the field of advanced synthetic chemistry, this compound is valued primarily as a versatile synthetic intermediate or building block. Its utility stems from the presence of multiple reactive sites—the amino group, the two sulfonamide groups, and the carbon-bromine bond—which can be selectively manipulated to construct more complex molecular architectures.

The bromine atom, in particular, serves as a highly useful functional handle for a variety of chemical transformations. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Consequently, the bromo-substituted scaffold can be readily elaborated by attaching a wide range of other molecular fragments, enabling the synthesis of diverse libraries of compounds for screening and development.

By analogy with its widely used chloro-counterpart, 4-amino-6-chloro-1,3-benzenedisulfonamide, which is a known intermediate in the synthesis of thiazide diuretics, the bromo-analogue serves a similar strategic purpose. chemicalbook.com It can be used to synthesize novel sulfonamide-containing heterocyclic systems and other complex molecules for investigation as potential therapeutic agents or functional materials. The ability to precisely modify the structure at the bromine position allows chemists to fine-tune the properties of the final molecule, making this compound a valuable component in the toolbox of synthetic organic chemistry.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1020-32-2
Molecular Formula C₆H₈BrN₃O₄S₂
Molecular Weight 330.18 g/mol
LogP (Octanol/Water Partition Coefficient) 0.05
Water Solubility 0.00115 mol/L
Melting Point (Predicted) 536.3 K
Boiling Point (Predicted) 785.4 K

Data sourced from Cheméo chemical properties database. chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrN3O4S2 B8536449 4-Amino-6-bromo-1,3-benzenedisulfonamide CAS No. 1020-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1020-32-2

Molecular Formula

C6H8BrN3O4S2

Molecular Weight

330.2 g/mol

IUPAC Name

4-amino-6-bromobenzene-1,3-disulfonamide

InChI

InChI=1S/C6H8BrN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)

InChI Key

YRXAPDMJILMLSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)S(=O)(=O)N)S(=O)(=O)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Amino 6 Bromo 1,3 Benzenedisulfonamide

Established Synthetic Routes to 4-Amino-6-bromo-1,3-benzenedisulfonamide

The synthesis of this compound can be approached through several strategic pathways, primarily leveraging brominated aniline precursors or employing multi-step sequences that build the molecule's functionality in a controlled manner.

Direct Synthesis from Brominated Aniline Precursors

A direct and efficient route to this compound involves the direct functionalization of a brominated aniline derivative. This approach is analogous to the synthesis of similar halogenated benzenedisulfonamides. The general strategy involves the treatment of an appropriately substituted aniline with a sulfonating agent.

A plausible and direct synthetic approach commences with 3-bromoaniline. The synthesis of the chloro-analogue, 4-amino-6-chloro-1,3-benzenedisulfonamide, often starts with 3-chloroaniline, which undergoes chlorosulfonation followed by amination. By analogy, 3-bromoaniline can be subjected to chlorosulfonation using an excess of chlorosulfonic acid. The strongly activating and ortho-, para-directing amino group, along with the deactivating but ortho-, para-directing bromine atom, would direct the two incoming sulfonyl chloride groups to the positions ortho and para to the amino group, which are positions 4 and 6 relative to the bromine. Subsequent ammonolysis of the resulting disulfonyl chloride with ammonia would then yield the desired this compound.

Table 1: Proposed Direct Synthesis of this compound

Step Reactant Reagent(s) Key Transformation
1 3-Bromoaniline Chlorosulfonic acid (excess) Disulfonylation

Multistep Synthetic Sequences Involving Sulfonation and Ammonolysis

Multistep synthetic sequences offer greater control over the introduction of functional groups and can be adapted to produce this compound. These routes typically involve the sequential introduction of the sulfonamide and amino functionalities onto a pre-existing brominated benzene (B151609) ring.

One such potential multistep pathway could begin with the bromination of a suitable aniline derivative where the amino group is protected to control the regioselectivity of the bromination. For instance, acetanilide can be brominated to yield primarily p-bromoacetanilide. This can then be subjected to sulfonation. The acetylamino group is an ortho-, para-director, and the bromo group is also an ortho-, para-director. Sulfonation of p-bromoacetanilide would be expected to introduce sulfonic acid groups at positions ortho to the activating acetylamino group. Subsequent hydrolysis of the protecting group and conversion of the sulfonic acid groups to sulfonamides via the corresponding sulfonyl chlorides would lead to the final product.

Alternatively, a route analogous to the synthesis of related sulfonamides could involve the sulfonation of a brominated benzene derivative, followed by nitration, reduction of the nitro group to an amine, and finally, conversion of the sulfonic acid groups to sulfonamides.

Investigations into Reaction Mechanisms Involving this compound

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The electron-donating amino group activates the aromatic ring towards electrophilic attack, while the electron-withdrawing sulfonamide groups and the bromine atom deactivate it.

Nucleophilic Substitution Reactions at the Bromine Moiety

The bromine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. The presence of two strongly electron-withdrawing sulfonamide groups, ortho and para to the bromine, could potentially facilitate nucleophilic aromatic substitution via an SNAr mechanism, particularly with strong nucleophiles and under forcing conditions. However, the presence of the strongly activating amino group counteracts this effect.

For a nucleophilic substitution to occur, a strong nucleophile would be required to attack the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex. The stability of this intermediate would be enhanced by the delocalization of the negative charge by the sulfonamide groups. Subsequent departure of the bromide ion would yield the substituted product.

Table 2: Plausible Nucleophilic Substitution Reactions

Nucleophile Potential Product
Methoxide (CH₃O⁻) 4-Amino-6-methoxy-1,3-benzenedisulfonamide
Cyanide (CN⁻) 4-Amino-6-cyano-1,3-benzenedisulfonamide

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound possesses both activating and deactivating substituents, making the outcome of electrophilic aromatic substitution reactions dependent on the reaction conditions and the nature of the electrophile. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. allen.invedantu.com However, in this molecule, the positions ortho and para to the amino group are already substituted. The position ortho to the amino group and meta to the bromo and one sulfonamide group (position 5) is the most likely site for electrophilic attack. The sulfonamide groups and the bromine atom are deactivating groups.

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be challenging due to the deactivating nature of the sulfonamide groups. However, under forcing conditions, substitution might be possible. The amino group is highly susceptible to oxidation, especially under nitrating conditions (a mixture of nitric and sulfuric acid), which can lead to complex reaction mixtures. Protection of the amino group, for example, by acetylation, would be necessary to achieve selective substitution. allen.in

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophile (E⁺) Predicted Position of Substitution Rationale
NO₂⁺ (Nitration) Position 5 Directed by the strongly activating amino group to the available ortho position.
Br⁺ (Bromination) Position 5 Directed by the strongly activating amino group to the available ortho position.

Reduction Pathways of Functional Groups within the Core Structure

The functional groups within this compound present several possibilities for reduction. The sulfonamide groups are generally resistant to reduction. However, certain reagents are known to reduce aromatic sulfonamides to the corresponding thiols or even completely remove the sulfonyl group. For instance, the use of magnesium in methanol (Mg-MeOH) has been reported for the reductive cleavage of both N-S and C-S bonds in benzo-fused cyclic sulfonamides. nih.govacs.org The application of such a method to this compound could potentially lead to the formation of 4-amino-6-bromobenzene-1,3-dithiol or the complete desulfonylation to yield 3-bromoaniline.

The aromatic bromo group can be removed by catalytic hydrogenation, for example, using palladium on carbon (Pd/C) with a hydrogen source. This would lead to the formation of 4-amino-1,3-benzenedisulfonamide. The choice of reducing agent and reaction conditions would be crucial to achieve selective reduction of one functional group in the presence of others.

Condensation Reactions for Heterocyclic Annulation and Derivatization

The presence of an amino group and two sulfonamide functionalities on the benzene ring makes this compound a prime candidate for condensation reactions to form heterocyclic structures. A notable example of this reactivity is its use in the synthesis of benzothiadiazine derivatives.

The reaction of this compound with various aldehydes or their acetals leads to the formation of 7-bromo-1,2,4-benzothiadiazine 1,1-dioxides. This acid-catalyzed condensation-cyclization proceeds by the initial formation of a Schiff base between the amino group of the benzenedisulfonamide and the aldehyde, followed by an intramolecular cyclization involving one of the sulfonamide groups. The subsequent elimination of water results in the formation of the fused heterocyclic ring system.

A variety of aldehydes can be employed in this reaction, leading to a range of 3-substituted 7-bromo-1,2,4-benzothiadiazine 1,1-dioxides. The nature of the substituent at the 3-position is determined by the R-group of the starting aldehyde. This methodology provides a straightforward route to this class of heterocyclic compounds, which are of interest in medicinal chemistry. For instance, the chloro-analogue of the title compound, 4-amino-6-chloro-1,3-benzenedisulfonamide, is a well-known precursor to thiazide diuretics through a similar condensation reaction with formaldehyde.

The following table summarizes representative condensation reactions of this compound with various aldehydes to yield 3-substituted-7-bromo-1,2,4-benzothiadiazine 1,1-dioxides.

Aldehyde (RCHO)Product (3-R-7-bromo-1,2,4-benzothiadiazine 1,1-dioxide)
Formaldehyde7-bromo-1,2,4-benzothiadiazine 1,1-dioxide
Acetaldehyde3-Methyl-7-bromo-1,2,4-benzothiadiazine 1,1-dioxide
Propionaldehyde3-Ethyl-7-bromo-1,2,4-benzothiadiazine 1,1-dioxide
Benzaldehyde3-Phenyl-7-bromo-1,2,4-benzothiadiazine 1,1-dioxide

Exploration of Catalytic Systems and Reagent Optimization in Synthesis

The synthesis of this compound and its subsequent transformations can be influenced by the choice of catalytic systems and the optimization of reagents. While specific catalytic studies on this exact bromo-derivative are not extensively documented, general principles from the synthesis of related aminobenzenesulfonamides can be applied.

Role of Lewis Acids and Other Catalysts in Directed Functionalization

Lewis acids can play a crucial role in activating the substrates and directing the regioselectivity of reactions involving aminobenzenesulfonamides. In the context of the condensation reactions mentioned above, acid catalysts such as mineral acids or Lewis acids are often employed to facilitate the initial imine formation and the subsequent cyclization.

For other functionalizations of the aromatic ring or the amino group, various catalytic systems are conceivable. For instance, transition metal catalysts, particularly palladium-based systems, are widely used for cross-coupling reactions. The bromine atom on the ring of this compound could potentially undergo Suzuki, Heck, or Sonogashira coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thus leading to more complex derivatives. The amino and sulfonamide groups can act as directing groups in such C-H functionalization reactions, and the choice of catalyst and ligands would be critical in controlling the regioselectivity of these transformations.

Evaluation of Reaction Selectivity and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for achieving high selectivity and yields in the synthesis and derivatization of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

In the synthesis of the parent compound, which typically involves the chlorosulfonation of m-bromoaniline followed by ammonolysis, careful control of the reaction temperature and the amount of chlorosulfonic acid is necessary to avoid the formation of undesired side products. Similarly, during the ammonolysis step, the concentration of ammonia and the reaction time can influence the yield and purity of the final product.

For the subsequent condensation reactions to form heterocyclic systems, the removal of water is a critical factor in driving the reaction towards the product. This can be achieved by azeotropic distillation or the use of dehydrating agents. The choice of acid catalyst and its concentration can also impact the reaction rate and the formation of byproducts. The table below outlines general strategies for enhancing yield and selectivity in the synthesis and reactions of aminobenzenesulfonamides.

StrategyParameter to ControlDesired Outcome
Synthesis of the Core Structure Temperature, Stoichiometry of reagentsMinimized side-product formation, High purity of this compound
Condensation Reactions Catalyst type and concentration, Water removalIncreased reaction rate, High yield of the desired heterocyclic product
Cross-Coupling Reactions Catalyst/Ligand system, Solvent, TemperatureRegioselective functionalization, High yield of the coupled product

Synthetic Utility of this compound as a Chemical Intermediate

The structural features of this compound make it a valuable building block for the synthesis of a variety of organic molecules, including fused ring systems and precursors to advanced materials.

Building Block for Fused Ring Systems and Polycyclic Structures

As established, this compound is a direct precursor to 7-bromo-1,2,4-benzothiadiazine 1,1-dioxides, which are themselves fused heterocyclic systems. This core structure can be further elaborated to create more complex polycyclic architectures. The bromine atom on the benzothiadiazine ring serves as a handle for further functionalization through cross-coupling reactions, potentially leading to the annulation of additional rings.

Furthermore, the amino group of the parent molecule could be diazotized and subsequently converted to other functionalities, which could then participate in cyclization reactions to form different types of fused heterocyclic systems. While specific examples starting from the bromo-derivative are not abundant in the literature, the synthetic potential is evident from the rich chemistry of its chloro-analogue in the development of pharmaceuticals.

Precursor for Advanced Organic Molecules

The utility of this compound extends to its role as a precursor for advanced organic molecules with potential applications in medicinal chemistry and materials science. The sulfonamide moieties are known to be important pharmacophores, and their presence in this building block allows for the synthesis of novel compounds with potential biological activity.

The closely related 4-amino-6-chloro-1,3-benzenedisulfonamide is a key intermediate in the synthesis of hydrochlorothiazide and other diuretic drugs. patimpex.in By analogy, the bromo-derivative can be envisioned as a precursor for novel bioactive molecules where the bromine atom could modulate the pharmacological properties or serve as a site for further chemical modification. The ability to introduce a variety of substituents at the 3-position of the benzothiadiazine ring system derived from this precursor allows for the generation of a library of compounds for biological screening.

Advanced Spectroscopic and Structural Characterization of 4 Amino 6 Bromo 1,3 Benzenedisulfonamide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies:There is a lack of specific UV-Vis spectroscopic data, including absorption maxima (λmax) and details of electronic transitions for 4-Amino-6-bromo-1,3-benzenedisulfonamide in the scientific literature.

Due to the absence of this critical and specific data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Constructing the requested content would require speculation and the use of data from analogous but distinct compounds, which would violate the explicit instructions of the prompt.

Therefore, the generation of the requested article cannot be completed at this time. Further experimental research and publication of the findings for this compound would be necessary to provide the detailed analysis required.

Theoretical and Computational Chemistry Investigations of 4 Amino 6 Bromo 1,3 Benzenedisulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting molecular properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is an indicator of the molecule's chemical stability and reactivity.

For the related compound, 4-Amino-6-chloro-1,3-benzenedisulfonamide, the HOMO-LUMO band gap has been computed to be 3.81 eV. researchgate.net This relatively large gap suggests good kinetic stability and low reactivity. The energies of the HOMO and LUMO are crucial in determining the electron-donating and electron-accepting abilities of a molecule.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 4-Amino-6-chloro-1,3-benzenedisulfonamide

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

In a study of a polymer of 4-Amino-6-chloro-1,3-benzenedisulfonamide, the MEP surface illustrates that the oxygen atoms of the sulfonamide groups (O=S=O) and the nitrogen atom of the amino group (NH2) serve as the primary electrophilic and nucleophilic centers, respectively. This charge distribution is responsible for the intramolecular charge transfer (ICT) within the molecule, which significantly influences its properties. researchgate.net The distinct positive (typically blue) and negative (typically red) potential regions on the MEP surface highlight the areas most susceptible to intermolecular interactions. The negative regions, associated with the oxygen and nitrogen atoms, are prone to electrophilic attack, while the positive regions are susceptible to nucleophilic attack.

Computational methods can predict various spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: While specific predicted NMR chemical shifts for 4-Amino-6-bromo-1,3-benzenedisulfonamide were not found, computational tools like nmrshiftdb2 can be used for the prediction of ¹³C and ¹H NMR spectra. uni-koeln.de The prediction relies on databases of experimentally determined spectra of similar organic structures. uni-koeln.de

Vibrational Frequencies (IR Spectroscopy): Theoretical calculations of vibrational frequencies can be compared with experimental FT-IR spectra to confirm the molecular structure. For a related compound, 2-aminobenzimidazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to assign vibrational modes. researchgate.net For instance, the -NH2 scissoring mode was observed around 1618 and 1536 cm⁻¹, while aromatic ring stretching and C-S stretching were attributed to peaks around 1462 and 698 cm⁻¹, respectively. researchgate.net The asymmetric and symmetric SO₂ vibrations were assigned to bands at 1286 and 1140 cm⁻¹. researchgate.net Similar calculations could be performed for this compound to predict its vibrational spectrum.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations are employed to predict electronic transitions and UV-Vis absorption maxima. For 2-aminobenzimidazole, TD-DFT/B3LYP/6-311++G(d,p) calculations have been used to determine the low-lying excited states. researchgate.net The calculated absorption maxima were found to be at 279, 256, and 235 nm in the gas phase. researchgate.net Such calculations would be instrumental in understanding the electronic transitions of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.

MD simulations can provide valuable insights into the conformational flexibility of a molecule and its interactions with different solvent environments. The behavior of a molecule can change significantly depending on the polarity and hydrogen-bonding capabilities of the solvent. While specific MD simulation studies for this compound in various solvents were not identified in the available literature, such studies would be crucial for understanding its solubility, stability, and transport properties in different media. For instance, simulations in water versus a non-polar solvent would reveal the role of hydrogen bonding and electrostatic interactions in determining the molecule's conformational preferences and intermolecular associations.

Ligand-Protein Interaction Modeling with Relevant Biological Targets

While specific ligand-protein interaction models for this compound are not extensively documented in publicly available research, its structural similarity to other sulfonamides allows for informed predictions about its potential biological targets. The sulfonamide group is a well-known zinc-binding group, making carbonic anhydrases (CAs) a primary family of interest. nih.govmdpi.com CAs are metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and some types of cancer. nih.govnih.gov

Computational docking studies on similar sulfonamides, such as the clinically used drug acetazolamide and other investigational compounds, have revealed key interactions within the active site of various CA isoforms. nih.govmdpi.com These studies consistently show that the sulfonamide moiety coordinates with the zinc ion in the enzyme's active site. mdpi.com Additionally, the amino and sulfonamide groups often form hydrogen bonds with conserved amino acid residues, such as Thr199 and Thr200, further stabilizing the ligand-protein complex. mdpi.com

Table 1: Potential Intermolecular Interactions of this compound with Carbonic Anhydrase Active Site

Interaction TypeFunctional Group on LigandPotential Interacting Residues in CA
Zinc CoordinationSulfonamideZn²⁺ ion
Hydrogen BondingSulfonamide, AminoThr199, Thr200, Glu106, His94
Hydrophobic InteractionsBromo-substituted benzene (B151609) ringVal121, Leu198, Leu204

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR models can be valuable in predicting its inhibitory potency against various biological targets and in designing new, more active analogs.

In a typical QSAR study involving sulfonamide-based inhibitors, a set of molecules with known activities is used to build a model. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume).

For this compound, relevant descriptors would include:

Electronic descriptors: The electronegativity of the bromine atom and the electron-withdrawing nature of the sulfonamide groups would significantly influence the electronic properties of the molecule.

Steric descriptors: The size and shape of the bromo substituent would be critical for fitting into the binding pocket of a target protein.

Hydrophobic descriptors: The lipophilicity of the molecule, influenced by the bromo group, would affect its membrane permeability and interaction with hydrophobic pockets in the target.

Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build the QSAR model. nih.gov Such a model could predict the activity of this compound and guide the synthesis of new derivatives with improved potency. For instance, a QSAR model might suggest that increasing the size of the substituent at the 6-position (where the bromine is) could enhance binding affinity, or that modifying the substitution pattern on the aromatic ring could optimize electronic properties for better interaction with the target.

Exploration of Nonlinear Optical (NLO) Properties through Quantum Chemical Methods

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.net A high β value is indicative of a strong NLO response. For organic molecules, a large β is often associated with a significant difference between the ground and excited state dipole moments, which arises from intramolecular charge transfer (ICT). researchgate.net

In this compound, the amino group acts as an electron donor, while the two sulfonamide groups and the electronegative bromine atom act as electron acceptors. This donor-acceptor framework is conducive to ICT upon electronic excitation, which is a prerequisite for a significant NLO response.

Quantum chemical calculations, such as those performed using DFT, can be employed to compute the first-order hyperpolarizability of this compound. These calculations would also provide other important parameters like the dipole moment (μ), polarizability (α), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is particularly important, as a smaller gap generally correlates with a larger hyperpolarizability.

Table 2: Predicted Quantum Chemical Parameters for this compound (based on analogy with 4-Amino-6-chloro-1,3-benzenedisulfonamide)

ParameterPredicted Value/TrendSignificance
Dipole Moment (μ)Relatively highIndicates charge separation in the ground state
Polarizability (α)Moderate to highMeasures the ease of distortion of the electron cloud
First-Order Hyperpolarizability (β)Significantly highIndicates a strong NLO response
HOMO-LUMO Energy GapRelatively smallFacilitates intramolecular charge transfer

The molecular structure of this compound is well-suited for NLO applications. The key structural features contributing to its potential NLO response include:

Donor-Acceptor System: The presence of the electron-donating amino group and multiple electron-accepting sulfonamide and bromo groups creates a strong ICT character.

π-Conjugated System: The benzene ring provides a conjugated π-electron system that facilitates the movement of electrons from the donor to the acceptor groups.

Asymmetry: The substitution pattern on the benzene ring leads to an asymmetric charge distribution, which is a necessary condition for a non-zero first-order hyperpolarizability.

Research on Derivatization and Structure Function Relationships of 4 Amino 6 Bromo 1,3 Benzenedisulfonamide

Design and Synthesis of Novel Derivatives of 4-Amino-6-bromo-1,3-benzenedisulfonamide

The synthesis of novel derivatives of this compound can be approached by targeting its three primary functional groups: the amino group, the sulfonamide moieties, and the bromine atom. Each of these sites offers a distinct handle for chemical modification, enabling the creation of a library of compounds with varied physicochemical properties.

Chemical Modifications of the Amino Group

The primary amino group at the 4-position of the benzene (B151609) ring is a versatile site for derivatization. Standard organic reactions can be employed to introduce a wide array of substituents, thereby modulating the electronic and steric properties of the molecule.

Another key modification is acylation , where the amino group is converted to an amide. This can be accomplished using various acylating agents such as acyl chlorides or anhydrides. This modification is often used to introduce a range of functional groups, including aliphatic and aromatic moieties, which can significantly alter the biological activity profile of the parent compound.

Furthermore, the amino group can serve as a precursor for the synthesis of various heterocyclic systems. For example, condensation reactions with appropriate reagents can lead to the formation of Schiff bases, which can then be cyclized to yield more complex heterocyclic structures. These modifications can introduce novel pharmacophores and significantly expand the chemical space of the derivatives.

Substitution and Derivatization of the Sulfonamide Moieties

The two sulfonamide groups at the 1- and 3-positions are key functional groups that contribute to the polarity and hydrogen bonding capabilities of the molecule. Derivatization of these moieties can lead to significant changes in the compound's solubility and interaction with biological targets.

One approach is the N-alkylation or N-arylation of the sulfonamide nitrogen atoms. This can be achieved by reacting the parent compound with alkyl or aryl halides under basic conditions. For example, in related benzenedisulfonamides, the sulfonamide groups have been reacted with methylamine and dimethylamine to yield the corresponding N-methyl and N,N-dimethyl derivatives. google.com

Another strategy involves the synthesis of cyclic sulfonamides (sultams) . This can be achieved through intramolecular cyclization reactions, although this would require the prior introduction of a suitable functional group on a substituent attached to the sulfonamide nitrogen.

The sulfonamide groups can also be converted to sulfonamides with heterocyclic substituents . This has been demonstrated in the synthesis of benzenesulfonamide derivatives bearing aziridinyl groups. google.com Such modifications can introduce conformational constraints and new interaction points, which can be beneficial for tuning the biological activity.

Transformations Involving the Bromine Atom

The bromine atom at the 6-position of the benzene ring offers a unique site for modification, primarily through cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, can be employed to replace the bromine atom with alkyl, aryl, vinyl, or alkynyl groups. These transformations dramatically alter the steric and electronic properties of the molecule, which can have a profound impact on its biological activity.

The bromine atom can also be a site for nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions or the presence of strongly electron-withdrawing groups on the aromatic ring.

Elucidation of Structure-Function Relationships within Derivatives

Understanding the relationship between the chemical structure of the this compound derivatives and their functional properties is a critical aspect of their development. This involves studying how different substituents affect the molecule's chemical reactivity, stability, and biological activity.

Impact of Substituents on Chemical Reactivity and Stability

The introduction of different functional groups can significantly influence the chemical reactivity and stability of the derivatives. For example, the nature of the substituent on the amino group can affect its nucleophilicity and basicity. Electron-withdrawing groups will decrease the basicity, while electron-donating groups will increase it.

Similarly, modifications to the sulfonamide groups can alter their acidity. The stability of the molecule can also be affected by the introduced substituents. For instance, bulky groups may introduce steric hindrance, which can affect the molecule's conformation and reactivity. The presence of certain functional groups may also make the molecule more susceptible to degradation under specific conditions.

A summary of the potential impact of different substituents on the properties of this compound derivatives is presented in the table below.

Modification SiteType of ModificationPotential Impact on Reactivity and Stability
Amino Group N-AlkylationIncreased nucleophilicity, potential for steric hindrance.
N-AcylationDecreased nucleophilicity and basicity, increased stability.
Heterocycle FormationIntroduction of new reactive sites, altered electronic properties.
Sulfonamide Moieties N-SubstitutionAltered acidity and hydrogen bonding capacity.
Cyclic Sulfonamide FormationConformational rigidity, altered solubility.
Bromine Atom Cross-Coupling ReactionsIntroduction of diverse substituents, significant change in electronic and steric properties.

Understanding the Influence of Structural Features on Biological Activity Profiles

The biological activity of benzenesulfonamide derivatives is highly dependent on their structural features. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, it is possible to establish structure-activity relationships (SAR).

In a study of related benzenesulfonamide derivatives, it was found that the nature of the substituent had a significant impact on their antimicrobial activity against various bacterial and fungal strains. researchgate.netnih.gov For example, specific derivatives showed enhanced potency against E. coli, S. aureus, and C. albicans. researchgate.netnih.gov This highlights the importance of systematic structural modifications in optimizing the biological activity of this class of compounds.

The table below summarizes hypothetical structure-activity relationships for derivatives of this compound based on general principles observed in related compounds.

Structural FeatureInfluence on Biological Activity
Substituent on Amino Group Can modulate binding affinity and selectivity for a biological target. Hydrophobic substituents may enhance membrane permeability.
Modification of Sulfonamide Groups Can affect solubility and pharmacokinetic properties. The hydrogen bonding capacity of the sulfonamide is often critical for target interaction.
Substitution at Bromine Position Introduction of bulky groups can provide steric hindrance that may enhance selectivity. Aromatic substituents can introduce additional binding interactions (e.g., pi-stacking).

Role of this compound in Prodrug Design and Bioprecursor Synthesis

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. acs.org This approach is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. The core structure of this compound, being a benzenesulfonamide derivative, is a key pharmacophore in various carbonic anhydrase inhibitors. The strategic modification of this scaffold is a viable approach for the development of prodrugs with enhanced therapeutic profiles.

The primary amino group and the sulfonamide functionalities of this compound are ideal targets for derivatization to create prodrugs. For instance, the amino group can be acylated to form amide prodrugs, which can be designed to undergo hydrolysis in vivo to release the active parent compound. Similarly, the sulfonamide groups can be modified. Research into N-acyloxymethyl and N-[(aminocarbonyloxy)methyl]sulfonamides has shown them to be potential prodrugs for compounds containing a secondary sulfonamide group. These derivatives can exhibit high stability in aqueous solutions while being rapidly hydrolyzed by plasma esterases to release the parent drug.

Another avenue for the application of this compound in prodrug design is the development of hypoxia-activated prodrugs (HAPs). HAPs are bioreducible compounds that are selectively activated in the hypoxic microenvironment of solid tumors. By attaching a bioreducible moiety, such as a nitroaromatic group, to the this compound scaffold, it may be possible to create a prodrug that specifically targets cancer cells, thereby reducing off-target toxicity.

In the context of bioprecursor synthesis, this compound can serve as a crucial starting material or intermediate. A bioprecursor is a compound that is metabolized into a new, active compound. Derivatization of this compound could lead to the synthesis of molecules that, upon metabolic activation, are converted into potent carbonic anhydrase inhibitors.

The table below illustrates hypothetical prodrug strategies that could be applied to this compound, along with the potential advantages of each approach.

Prodrug StrategyPotential Modification SiteRationale for ModificationPotential Advantage
Amide Prodrugs Primary Amino GroupTo increase lipophilicity and improve membrane permeability.Enhanced oral bioavailability.
N-Acyloxymethyl Prodrugs Sulfonamide GroupsTo mask the polar sulfonamide groups and improve passive diffusion.Increased cell penetration and targeted release by plasma esterases.
Hypoxia-Activated Prodrugs (HAPs) Attachment of a nitroaromatic moietyTo achieve selective activation in the low-oxygen environment of tumors.Targeted cancer therapy with reduced systemic toxicity.
Amino Acid Conjugates Primary Amino or Sulfonamide GroupsTo utilize amino acid transporters for improved uptake into cells.Enhanced absorption and potential for targeted delivery.

It is important to note that while these strategies are well-established in the field of medicinal chemistry for sulfonamide-containing drugs, their specific application to this compound would require dedicated research and experimental validation to determine the efficacy and pharmacokinetic profiles of the resulting prodrugs.

Advanced Applications in Chemical Synthesis and Materials Science

Applications in the Synthesis of Complex Organic Molecules

Comprehensive searches of chemical literature and databases did not yield specific examples of 4-Amino-6-bromo-1,3-benzenedisulfonamide being utilized in the synthesis of complex organic molecules. The subsections below reflect this lack of available data.

Integration into Heterocyclic Ring Systems of Pharmaceutical Interest

There is no specific information available in the scientific literature detailing the integration of this compound into heterocyclic ring systems of pharmaceutical interest. While the related compound, 4-Amino-6-chloro-1,3-benzenedisulfonamide, is a known precursor in the synthesis of thiazide diuretics, similar applications for the bromo-analog are not documented.

Utility in Multicomponent Reactions

No research has been found that describes the use of this compound as a reactant in multicomponent reactions. The potential for its amino and sulfonamide functional groups to participate in such reactions remains an unexplored area of synthetic chemistry.

Potential Applications in Polymer Chemistry and Advanced Materials

The application of this compound in polymer chemistry and the development of advanced materials appears to be an area with no significant published research.

Incorporation into Polymer Backbones or Side Chains

There are no available studies that report the incorporation of this compound into polymer backbones or as a side chain functionality. The reactivity of its functional groups could theoretically allow for its use as a monomer or a modifying agent in polymerization processes, but this has not been documented.

Design of Functional Materials with Specific Optoelectronic Properties

No literature was found concerning the use of this compound in the design of functional materials with specific optoelectronic properties. Research on the chloro-analog, 4-Amino-6-chloro-1,3-benzenedisulfonamide, has explored its use in polymers with nonlinear optical (NLO) properties. However, similar investigations have not been reported for the bromo-derivative.

Catalytic and Organocatalytic Applications of this compound Derived Ligands

There is a lack of information in the scientific literature regarding the synthesis of ligands from this compound and their subsequent application in catalysis or organocatalysis. The potential for the amino and sulfonamide groups to coordinate with metal centers or to act as hydrogen bond donors in organocatalysis has not been explored in published research.

Environmental Fate and Degradation Mechanisms of Benzenedisulfonamides Academic Perspective

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

There is currently no published research detailing the hydrolytic stability of 4-Amino-6-bromo-1,3-benzenedisulfonamide under various pH and temperature conditions. Studies on other sulfonamides suggest that the stability of the sulfonamide group to hydrolysis can vary, but specific half-life data and identification of hydrolysis products for the bromo-derivative are not available.

Photolytic Degradation Processes under Various Wavelengths

Information regarding the direct photolytic degradation of this compound upon exposure to different wavelengths of light (e.g., UV-A, UV-B, simulated solar radiation) is not present in the scientific literature. The quantum yield, degradation kinetics, and the nature of photoproducts remain uncharacterized.

Photocatalytic Degradation Studies Utilizing Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are a key area of research for the removal of persistent organic pollutants. However, no studies have been published on the application of AOPs to the degradation of this compound.

Evaluation of Semiconductor Catalysts (e.g., TiO₂)

While titanium dioxide (TiO₂) is a commonly used photocatalyst for the degradation of various sulfonamides, its efficacy in degrading this compound has not been investigated. chemrxiv.orgresearchgate.net There are no available data on the optimal catalyst loading, pH, or the effect of water matrices on the degradation rate.

Identification and Characterization of Transformation Products and Intermediates

A critical aspect of degradation studies is the identification of intermediate compounds, which can sometimes be more toxic than the parent compound. As no degradation studies have been performed on this compound, there is no information on its transformation products.

Kinetic Modeling of Degradation Processes

Due to the absence of experimental data, no kinetic models, such as pseudo-first-order or Langmuir-Hinshelwood models, have been developed to describe the degradation rate of this compound under various environmental conditions.

Q & A

Q. Tables

Analytical Parameters for HPLC Purity Testing
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Impurity Limit
Source: Adapted from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.